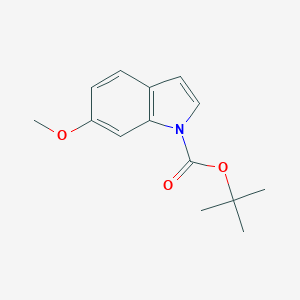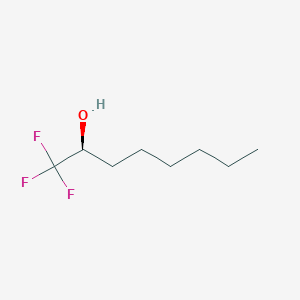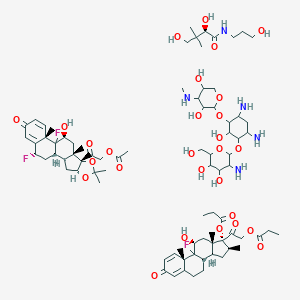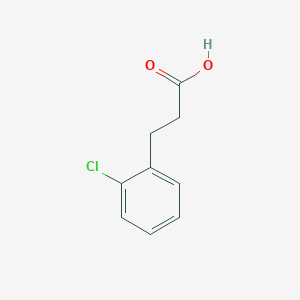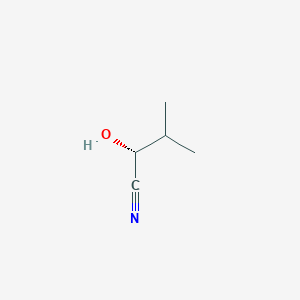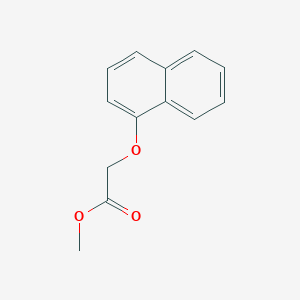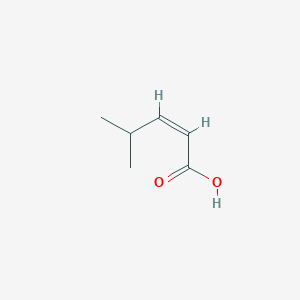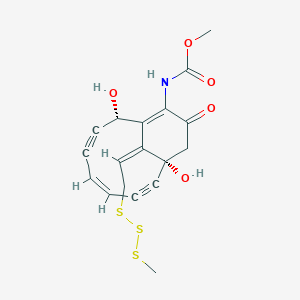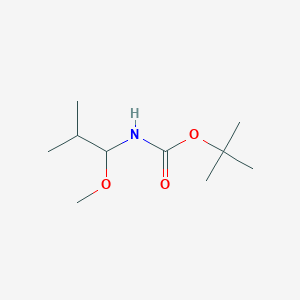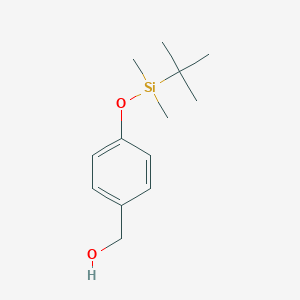
4-(tert-Butyldimethylsiloxy)benzyl alcohol
Overview
Description
4-(tert-Butyldimethylsiloxy)benzyl alcohol is a chemical compound used primarily as an intermediate in organic synthesis. It belongs to the class of silyl ether derivatives, which are often employed as protecting groups for alcohols or as intermediates in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyldimethylsiloxy)benzyl alcohol typically involves the protection of benzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyldimethylsiloxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: TBAF in THF at room temperature.
Major Products:
Oxidation: 4-(tert-Butyldimethylsiloxy)benzaldehyde or 4-(tert-Butyldimethylsiloxy)benzoic acid.
Reduction: 4-(tert-Butyldimethylsiloxy)toluene.
Substitution: Benzyl alcohol.
Scientific Research Applications
4-(tert-Butyldimethylsiloxy)benzyl alcohol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: In the preparation of silylated nucleosides for studying nucleic acid interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsiloxy)benzyl alcohol primarily involves its role as a protecting group. The tert-butyldimethylsiloxy group protects the hydroxyl group of benzyl alcohol from unwanted reactions during multi-step synthesis. The silyl ether can be selectively removed under mild conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
- 4-(tert-Butyldimethylsiloxy)benzenemethanol
- 4-(tert-Butyldimethylsilyloxy)benzenemethanol
- 4-(tert-Butyldimethylsilyloxy)benzyl alcohol
Uniqueness: 4-(tert-Butyldimethylsiloxy)benzyl alcohol is unique due to its specific structure, which provides stability and ease of removal of the silyl protecting group. This makes it particularly useful in organic synthesis where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWTODLVZFTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434203 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138585-08-7 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-((tert-butyldimethylsilyl)oxy)phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


